molecular formula C7H14O6 B117466 4-O-Methyl-D-glucose CAS No. 4132-38-1

4-O-Methyl-D-glucose

Cat. No.: B117466
CAS No.: 4132-38-1
M. Wt: 194.18 g/mol
InChI Key: GQYKSISLCPUNJT-BDVNFPICSA-N
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Description

4-O-Methyl-D-glucose is a methylated sugar derivative that serves as a valuable tool in biochemical and enzymology research. Its primary research value lies in its role as a key intermediate or analog in the study of carbohydrate metabolism and the enzymatic conversion of biomass-derived sugars. Recent research explores enzymatic pathways for producing bio-based chemicals from glucuronoxylans found in hardwood, where 4-O-methyl-D-glucuronic acid—a closely related compound—is a significant component . The enzymatic release and modification of such methylated sugars are critical steps in the production of potential bio-based chemical building blocks, including dicarboxylic acids for polymer and detergent applications . Furthermore, methylated glucose derivatives, such as various O-methyl-glucopyranosides, are frequently utilized in scientific studies, from the synthesis of standardized model compounds for structural analysis to probing the mechanisms of glucose transporters like SGLT2 . Research into these transporters, which is vital for understanding glucose reabsorption and developing diabetes treatments, often employs methyl-glucoside analogs to elucidate transport mechanisms and inhibitor binding . This compound provides researchers with a specialized chemical probe to investigate these and other complex biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKSISLCPUNJT-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(CO)O)C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315186
Record name 4-O-Methyl-D-glucose
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4132-38-1
Record name 4-O-Methyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4132-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biological Distribution of 4 O Methyl D Glucose

Presence as a Constituent of Plant Cell Wall Polysaccharides

The primary role of 4-O-Methyl-D-glucose in the natural world is as a component of the intricate structure of plant cell walls. It is not typically found as a free monosaccharide but rather as a unit within larger polymer chains.

Identification in Xylans and Glucuronoxylans

This compound is derived from 4-O-methyl-D-glucuronic acid, a characteristic component of xylans, which are a major type of hemicellulose in the cell walls of land plants. iupac.orgmdpi.com Glucuronoxylans, particularly abundant in the secondary cell walls of hardwoods, are composed of a backbone of β-(1→4)-linked D-xylose residues. wikipedia.orgdiva-portal.org These chains are frequently substituted with side chains, including 4-O-methyl-α-D-glucuronic acid residues attached to the 2-position of the xylose units. wikipedia.orgdiva-portal.orgnih.gov In hardwoods, the ratio of xylose to 4-O-methyl-D-glucuronic acid can range from 4:1 to 16:1. diva-portal.org The 4-O-methylation of the glucuronic acid residues is a significant modification found in the glucuronoxylans of all vascular plants studied. pnas.org

Detection in Specific Plant Gums and Hemicelluloses (e.g., Mesquite Gum, Lemon Gum, Populus tacamahacca)

Beyond its widespread presence in xylans, this compound, or more commonly its precursor 4-O-methyl-D-glucuronic acid, has been identified in various other plant-derived materials:

Mesquite Gum: This exudate from Prosopis species, such as Prosopis juliflora and Prosopis velutina, is a complex polysaccharide containing L-arabinose, D-galactose, and 4-O-methyl-D-glucuronic acid. mdpi.comnih.govcdnsciencepub.com The uronic acid component of mesquite gum has been a source for the isolation of this compound for research purposes. ubc.ca

Lemon Gum: 4-O-methyl-D-glucuronic acid has been definitively identified as a constituent of lemon gum. cdnsciencepub.com Early studies noted the presence of a methoxyuronic acid, and later work confirmed it to be 4-O-methyl-D-glucuronic acid. cdnsciencepub.com

Populus tacamahacca (Balsam Poplar): The hemicellulose of Populus tacamahacca is a known source of 2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose. evitachem.comcdnsciencepub.com This aldobiouronic acid, upon hydrolysis, yields both 4-O-methyl-D-glucuronic acid and its derivative, this compound. evitachem.comcdnsciencepub.com

The following table summarizes the occurrence of this compound and its precursor in these specific plant sources.

Plant SourcePolysaccharide TypePrecursor Form
Mesquite (Prosopis spp.)Gum4-O-Methyl-D-glucuronic acid
LemonGum4-O-Methyl-D-glucuronic acid
Populus tacamahaccaHemicellulose2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose

Enzymatic Derivatization and Metabolic Context of this compound Precursors

The biosynthesis and modification of polysaccharides containing this compound precursors are complex enzymatic processes occurring within the plant cell.

Pathways Involving 4-O-Methyl-D-glucuronic Acid

The direct precursor to this compound in these natural polymers is 4-O-methyl-D-glucuronic acid. evitachem.com This acidic sugar is itself derived from D-glucuronic acid, which is incorporated into the xylan (B1165943) backbone and subsequently methylated. The methylation of glucuronic acid residues in Arabidopsis glucuronoxylan is catalyzed by a glucuronoxylan methyltransferase (GXMT), a protein from the DUF579 family. pnas.org This enzyme, located in the Golgi apparatus, specifically transfers a methyl group from S-adenosyl-L-methionine to the 4-hydroxyl group of the glucuronic acid residue already attached to the xylan chain. pnas.org

Role of Specific Glycoside Hydrolases and Oxidoreductases in Biopolymer Modification

The breakdown and modification of these complex plant polymers are facilitated by a suite of enzymes, including glycoside hydrolases and oxidoreductases.

Glycoside Hydrolases: These enzymes are responsible for cleaving the glycosidic bonds within the polysaccharide structure. For instance, α-glucuronidases, such as AxyAgu115A from Amphibacillus xylanus (a GH115 family member), can release 4-O-methyl-D-glucuronic acid from glucuronoxylan. researchgate.netnih.gov Other glycoside hydrolases, like β-xylosidases, work to break down the main xylan backbone. researchgate.net The concerted action of these enzymes is necessary for the complete degradation of the hemicellulose.

Oxidoreductases: These enzymes catalyze oxidation-reduction reactions. In the context of 4-O-methyl-D-glucuronic acid metabolism, oxidoreductases play a role in its conversion to other molecules. For example, a gluco-oligosaccharide oxidase from Sarocladium strictum (GOOX, an AA7 family member) can oxidize 4-O-methyl-D-glucuronic acid to produce 4-O-methyl-D-glucaric acid. researchgate.netnih.gov This demonstrates an enzymatic pathway for the further modification of the uronic acid precursor.

The table below outlines key enzymes involved in the metabolism of this compound precursors.

Enzyme ClassSpecific Enzyme ExampleSource OrganismFunction
Glycoside HydrolaseAxyAgu115A (α-glucuronidase)Amphibacillus xylanusReleases 4-O-methyl-D-glucuronic acid from glucuronoxylan. researchgate.netnih.gov
OxidoreductaseGOOX (gluco-oligosaccharide oxidase)Sarocladium strictumOxidizes 4-O-methyl-D-glucuronic acid to 4-O-methyl-D-glucaric acid. researchgate.netnih.gov
MethyltransferaseGXMT1 (glucuronoxylan methyltransferase)Arabidopsis thalianaCatalyzes the 4-O-methylation of glucuronic acid residues in glucuronoxylan. pnas.org

Advanced Synthetic Methodologies for 4 O Methyl D Glucose and Its Derivatives

Chemical Synthesis Routes to 4-O-Methyl-D-glucose

The preparation of this compound can be achieved through multiple synthetic pathways, primarily involving either the reduction of a corresponding uronic acid or the regioselective methylation of a suitably protected glucose derivative.

Preparation from 4-O-Methyl-D-glucuronic Acid

A successful route for obtaining this compound involves the chemical reduction of 4-O-Methyl-D-glucuronic acid. cdnsciencepub.com This precursor is accessible as a hydrolysis product from the hemicellulose of certain hardwoods, such as Populus tacamahacca (balsam poplar). cdnsciencepub.comevitachem.com The process involves a multi-step conversion of the uronic acid's C-6 carboxyl group into a primary alcohol.

A documented procedure involves three key steps:

Esterification : 4-O-Methyl-D-glucuronic acid is first converted to its methyl ester glycoside. This is achieved by refluxing the acid in 5% methanolic hydrogen chloride. cdnsciencepub.com

Reduction : The resulting syrup, containing α,β-methyl-4-O-methyl-D-glucopyranuronoside methyl ester, is then treated with a reducing agent, such as sodium borohydride (B1222165) in water, to reduce the ester group to a primary alcohol. cdnsciencepub.com

Hydrolysis : The final step is the acid hydrolysis of the resulting α,β-methyl-4-O-methyl-D-glucopyranoside. This is typically performed using N sulphuric acid at 100°C for an extended period (e.g., 18 hours) to cleave the glycosidic bond and yield the final product, this compound. cdnsciencepub.com

Table 1: Key Stages in the Synthesis of this compound from its Uronic Acid Derivative. cdnsciencepub.com

StepReactionKey ReagentsIntermediate/Product
1Esterification5% Methanolic Hydrogen Chlorideα,β-Methyl-4-O-methyl-D-glucopyranuronoside methyl ester
2ReductionSodium borohydride (NaBH₄) in waterα,β-Methyl-4-O-methyl-D-glucopyranoside
3HydrolysisN Sulphuric Acid (H₂SO₄)This compound

Regioselective Methylation Strategies for Glucose Derivatives

An alternative approach to synthesizing this compound is through the direct, selective methylation of the hydroxyl group at the C-4 position of D-glucose. This strategy necessitates the use of protecting groups to block the other hydroxyl functions (at C-1, C-2, C-3, and C-6) from unwanted reactions. evitachem.com

The general synthetic sequence is as follows:

Protection : The hydroxyl groups, other than the one at C-4, are chemically protected. A common strategy involves the formation of a 4,6-O-benzylidene acetal (B89532), which protects the C-4 and C-6 hydroxyls, followed by protection of the C-2 and C-3 positions. researchgate.netnih.gov

Methylation : The free hydroxyl group at C-4 is then methylated. Standard methylating agents include methyl iodide in the presence of a base like sodium hydride or silver oxide. evitachem.comlibretexts.org

Deprotection : Finally, all protecting groups are removed under acidic or basic conditions to yield this compound. evitachem.com

Advanced methods have been developed to achieve high regioselectivity. For instance, the C-3 hydroxyl group of 4,6-O-benzylidene-β-D-glucopyranosides can be selectively methylated by first forming a copper chelate with the 2,3-diol using reagents like copper(II) chloride and sodium hydride. nih.gov This temporarily blocks the C-2 hydroxyl, directing the methylation to the C-3 position. Similar strategies can be adapted to isolate the C-4 hydroxyl for methylation.

Synthesis of Complex Glycosidic Derivatives

The synthesis of derivatives of this compound, as well as related protected glucosides, is fundamental for their use as building blocks in the assembly of more complex oligosaccharides and for research applications.

Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside Derivatives

Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a critical intermediate in carbohydrate chemistry, providing a rigid structure where the C-2 and C-3 hydroxyl groups are available for further selective modification. mdpi.com Its synthesis locks the pyranose ring in a specific conformation and protects the C-4 and C-6 hydroxyls simultaneously.

Two prevalent methods for its preparation are:

Method 1 (Acid-Catalyzed Acetalization with ZnCl₂) : A traditional method involves stirring methyl α-D-glucopyranoside with benzaldehyde (B42025) and freshly fused zinc chloride at room temperature. orgsyn.org The product precipitates upon pouring the reaction mixture into water and can be recrystallized from a solvent mixture like chloroform-ether to yield the pure compound. orgsyn.org A 63% yield has been reported for this procedure. orgsyn.org

Method 2 (Acid-Catalyzed Acetalization with CSA) : A more modern approach uses benzaldehyde dimethyl acetal as the benzylidene source and a catalytic amount of camphor-10-sulphonic acid (CSA) in a solvent like anhydrous dimethylformamide (DMF). dergipark.org.trresearchgate.net This method often proceeds under milder conditions and can provide higher yields, with one study reporting a 76% yield of the benzylidene derivative. dergipark.org.tr

Table 2: Comparison of Synthetic Methods for Methyl 4,6-O-Benzylidene-α-D-glucopyranoside.

ParameterMethod 1Method 2
Starting Materials Methyl α-D-glucopyranoside, BenzaldehydeMethyl α-D-glucopyranoside, Benzaldehyde dimethyl acetal
Catalyst/Reagent Zinc chloride (ZnCl₂)Camphor-10-sulphonic acid (CSA)
Solvent Benzaldehyde (reagent and solvent)Dimethylformamide (DMF)
Reported Yield 63% orgsyn.org76% dergipark.org.tr

Once synthesized, the free hydroxyl groups at the C-2 and C-3 positions of this derivative can be further functionalized, for example, through acylation or benzylation, to create a wide array of fully protected glucose building blocks. mdpi.comdergipark.org.tr

Preparation of Labeled this compound for Research Applications

Isotopically labeled carbohydrates are invaluable tools for studying metabolic pathways, reaction mechanisms, and molecular structure through techniques like NMR spectroscopy and mass spectrometry. The synthesis of labeled this compound can be approached in two primary ways:

Introduction of a Labeled Methyl Group : A common strategy is to perform the methylation step using an isotopically labeled methylating agent. For example, in a synthesis targeting a methylated sugar, [¹³C]methyl iodide can be used in place of standard methyl iodide. nih.gov This precisely installs a ¹³C-labeled methyl group at the desired position, which for this compound would be at the C-4 oxygen.

Synthesis from a Labeled Glucose Core : An alternative route begins with a commercially available, isotopically enriched D-glucose precursor, such as D-glucose-¹³C₆ (where all six carbon atoms are ¹³C). researchgate.net The entire chemical synthesis to produce this compound is then carried out on this labeled starting material. This comprehensive labeling strategy allows for the study of the entire carbohydrate backbone. Syntheses of complex labeled cellulose (B213188) analogues, such as methyl 4'-O-methyl-¹³C₁₂-β-D-cellobioside, have been established using this principle, starting from D-glucose-¹³C₆. researchgate.net Similarly, model compounds with ¹³C labels at specific positions have been synthesized starting from 1-¹³C-D-glucose to study degradation and chromophore formation in cellulosic materials. ingentaconnect.comresearchgate.net

These labeling methods provide researchers with powerful probes to investigate the chemical and biological fate of this compound and its derivatives with high precision.

Structural Elucidation and Conformational Analysis of 4 O Methyl D Glucose

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of carbohydrates. For 4-O-Methyl-D-glucose, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about its atomic connectivity, functional groups, and three-dimensional structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Conformational Insights

NMR spectroscopy is a powerful, non-destructive technique for determining the complete structure of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, a comprehensive picture of the molecule's constitution and preferred conformation can be assembled.

In aqueous solution, glucose and its derivatives exist as an equilibrium mixture of α and β anomers. libretexts.org The methylation at the O-4 position does not prevent this equilibrium. The signals in both ¹H and ¹³C NMR spectra can, therefore, be assigned to each anomeric form. cdnsciencepub.com

¹H and ¹³C NMR Data: The assignment of proton (¹H) and carbon (¹³C) signals is crucial. The anomeric proton (H-1) typically resonates at the lowest field among the ring protons due to its unique chemical environment, being attached to a carbon bonded to two oxygen atoms. researchgate.net Its coupling constant with H-2 (J₁,₂) is diagnostic of the anomeric configuration: a smaller coupling constant (around 3-4 Hz) indicates an α-anomer (axial-equatorial relationship), while a larger coupling constant (around 7-8 Hz) signifies a β-anomer (diaxial relationship).

The presence of the methyl group at the C-4 position introduces a characteristic signal in both ¹H (a singlet around 3.3-3.6 ppm) and ¹³C (a signal around 60-62 ppm) spectra. Complete assignments are typically achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons. acs.orgiosrjournals.org More complex experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, confirming the position of the methyl group at C-4. researchgate.net

Interactive Data Table: Representative NMR Chemical Shifts for this compound Derivatives

Note: The exact chemical shifts can vary depending on the solvent and specific derivative. The data below is a representative compilation for related structures.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1 (α)~4.62~93.2
H-1 (β)~5.21~95.8
H-23.43 - 3.5272 - 74
H-33.52 - 3.6074 - 76
H-4~3.2779 - 81
H-5~3.5271 - 73
H-63.62 - 3.7461 - 63
4-O-Me~3.29~61.3

Data compiled from studies on related methylated glucosides. rsc.orgresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl, methoxy, and pyranose ring structures.

The primary vibrational modes include:

O-H Stretching: A strong, broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, characteristic of the stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding. scielo.brmasterorganicchemistry.com

C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ range correspond to the stretching vibrations of the C-H bonds of the pyranose ring and the methyl group. scielo.br

C-O Stretching: The region between 1000 cm⁻¹ and 1200 cm⁻¹ shows strong, complex bands associated with the stretching vibrations of C-O single bonds and C-C bonds within the carbohydrate skeleton. scielo.brglycodata.org The C-O-C stretching of the ether linkage is also found in this region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200O-H Stretch (broad)Hydroxyl (-OH)
3000 - 2800C-H StretchPyranose ring, Methyl (-CH, -CH₃)
1200 - 1000C-O Stretch, C-O-C StretchAlcohol, Ether
< 1000Bending and Skeletal VibrationsFingerprint Region

Data based on general spectra of glucose and its derivatives. scielo.brscielo.br

X-ray Crystallography for Crystalline State Structure

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a single crystal. This technique is invaluable for unambiguously determining the solid-state conformation, including the anomeric configuration and ring puckering, as well as analyzing the network of intermolecular forces that stabilize the crystal lattice.

Determination of Anomeric Configuration and Ring Conformation

These studies consistently show that the six-membered pyranose ring adopts a stable chair conformation (⁴C₁) . mdpi.comresearchgate.netresearchgate.net In this conformation, the bulky substituents (hydroxyl and hydroxymethyl groups) tend to occupy equatorial positions to minimize steric strain, which is the most stable arrangement for D-glucose derivatives. pressbooks.pubmgcub.ac.in

X-ray analysis precisely defines the stereochemistry at the anomeric carbon (C-1). For example, in the crystal structure of methyl 4-O-methyl-α-D-glucopyranuronate, the configuration at the anomeric center was unambiguously confirmed as alpha. researchgate.netmdpi.com This determination is based on the spatial relationship between the substituent at C-1 and the rest of the pyranose ring.

Analysis of Intermolecular Interactions and Crystal Packing in Related Compounds

In the crystal structure of methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, a related compound, both hydroxyl groups are involved in hydrogen bonding, forming zigzag chains that stabilize the crystal lattice. nih.gov Similarly, studies on other methylated manno- and glucopyranosides reveal that the crystal packing is dictated by specific intermolecular O-H···O hydrogen bonds, which link the molecules into dimers or extended sheets. nih.govcdnsciencepub.com The precise geometry and connectivity of these hydrogen bond networks are key determinants of the final crystal structure.

Computational Modeling of Molecular Conformations and Dynamics

Computational chemistry offers powerful tools to complement experimental findings by exploring the conformational landscape and dynamic behavior of molecules. Methods like molecular mechanics (MM), density functional theory (DFT), and molecular dynamics (MD) simulations are used to predict stable conformations, calculate relative energies, and simulate molecular motion. encyclopedia.pub

For this compound, computational models can predict the relative energies of different ring conformations (e.g., chair, boat, skew-boat). These calculations consistently confirm that the ⁴C₁ chair conformation is the global energy minimum, in agreement with experimental data. researchgate.net

Molecular dynamics simulations can provide insights into the flexibility of the pyranose ring and the orientation of its substituents in solution. acs.orgnih.gov Such studies on methylated carbohydrates help in understanding how methylation affects the solvation and conformational preferences of the molecule. For instance, simulations can model the glycosidic linkage flexibility and the populations of different rotamers of the hydroxymethyl group, which are difficult to determine solely by experiment. acs.org These computational approaches are crucial for building a complete model of the structure and behavior of this compound in both isolated and solvated states.

Roles and Applications in Glycobiological and Glycochemical Research

Utilization as a Model Compound in Polysaccharide Structural Studies

The structural analysis of complex polysaccharides is fundamental to understanding their biological functions. 4-O-Methyl-D-glucose plays a significant role as a model compound in these studies, particularly in the characterization of plant cell wall components.

Hemicelluloses are a diverse group of polysaccharides that, along with cellulose (B213188) and pectin, form the complex matrix of the plant cell wall. ncsu.edu Determining the precise arrangement of glycosidic linkages within hemicelluloses is essential for understanding their structure and function.

Methylation analysis is a powerful technique used for linkage analysis in polysaccharides. nih.gov In this method, all free hydroxyl groups of a polysaccharide are methylated. Subsequent acid hydrolysis breaks the glycosidic bonds, yielding partially methylated monosaccharides. The positions of the unmethylated hydroxyl groups correspond to the points of glycosidic linkage in the original polymer.

This compound is frequently identified as a product of methylation analysis of various hemicelluloses, such as xyloglucans and xylans. acs.orgwur.nl For instance, in xyloglucans, which have a backbone of β-(1→4)-linked D-glucose residues, the presence of this compound after methylation and hydrolysis confirms the (1→4) linkage. wur.nl Similarly, its detection in xylan (B1165943) analysis helps to elucidate the substitution patterns of the xylan backbone. wur.nlmdpi.com

The identification of this compound and other methylated sugars is typically achieved using techniques like gas-liquid chromatography (GLC) and mass spectrometry (MS). acs.orgcdnsciencepub.com The retention time and fragmentation pattern of the resulting methylated monosaccharides are compared to those of authentic standards, including this compound, to determine the linkage positions. acs.orgcdnsciencepub.com

A study on the hemicellulose from white elm, for example, identified 2-O-(4-O-methyl-D-glucopyranosyluronic acid)-D-xylopyranose, which upon further analysis yielded this compound, confirming the linkage. cdnsciencepub.com Similarly, research on yellow birch hemicellulose also identified this compound upon hydrolysis, contributing to the understanding of its structure. acs.org

Here is a table summarizing the role of this compound in the structural analysis of hemicelluloses:

PolysaccharideRole of this compoundAnalytical Techniques
XyloglucanConfirms the β-(1→4) glycosidic linkages in the glucose backbone.Methylation analysis, GLC, MS
XylanHelps determine the substitution patterns on the xylan backbone.Methylation analysis, GLC, MS
White Elm HemicelluloseIdentified as a hydrolysis product, confirming specific linkages.Hydrolysis, Chromatography
Yellow Birch HemicelluloseIdentified as a hydrolysis product, aiding in structural elucidation.Hydrolysis, Chromatography

Cellulose, a linear polymer of β-(1→4)-linked D-glucose units, is the most abundant biopolymer on Earth. osti.gov Understanding its structure and degradation is crucial for various industrial applications, including biofuel production. This compound serves as a valuable model compound for studying cellulose chemistry.

Because the β-(1→4) linkage is the same as in cellulose, this compound can be used to simulate the behavior of a single glucose unit within the cellulose chain, particularly in studies of alkaline degradation. researchgate.net The methyl group at the 4-position prevents the formation of certain degradation products that would arise from a free hydroxyl group, allowing researchers to isolate and study specific reaction pathways. researchgate.net

Studies on the alkaline degradation of this compound have provided insights into the "peeling" reaction, a stepwise degradation process that occurs from the reducing end of cellulose chains under alkaline conditions. researchgate.net The formation of D-glucoisosaccharinic acids from this compound under alkaline conditions mirrors a key degradation pathway of cellulose. researchgate.net

Synthetic derivatives of this compound are also used as model compounds. For example, methyl 4-O-methyl-β-D-glucopyranoside and methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside serve as models for studying the oxidation of cellulose. researchgate.net These studies help to understand the formation of chromophores (colored compounds) that can arise during the industrial processing of cellulosic materials. researchgate.net

Probing Glycosidic Linkages in Complex Plant Hemicelluloses

Investigations of Carbohydrate-Enzyme Interactions

The specific interactions between carbohydrates and enzymes are fundamental to countless biological processes. This compound is a useful tool for probing these interactions due to its modified structure.

Glycosidases are enzymes that cleave glycosidic bonds, while glycosyltransferases form them. nih.govmdpi.com Both classes of enzymes often exhibit high specificity for their substrates. This compound and its derivatives can be used to probe this specificity.

The methyl group at the 4-position can sterically hinder the binding of the sugar to the active site of some enzymes or alter the electronic properties of the hydroxyl group, affecting catalysis. evitachem.com By comparing the activity of an enzyme on D-glucose versus this compound, researchers can infer the importance of the 4-hydroxyl group for substrate recognition and binding.

For example, if a glycosidase is unable to hydrolyze a substrate containing a this compound residue, it suggests that a free hydroxyl group at the 4-position is essential for its catalytic activity. Conversely, if a glycosyltransferase can utilize this compound as an acceptor substrate, it indicates a tolerance for modification at this position. Studies have shown that some glycosyltransferases can indeed use modified sugars like 3-O-methyl-GlcNAc as acceptors.

Glucuronoyl esterases, for instance, show a strong recognition for the 4-O-methylation of the glucuronoyl moiety, which largely defines their specificity. nih.gov

Enzyme activity assays are essential for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. Methylated sugars, including this compound derivatives, can be incorporated into synthetic substrates for these assays.

For example, a chromogenic or fluorogenic reporter group can be attached to a substrate containing this compound. When an enzyme cleaves the glycosidic bond, the reporter group is released, leading to a measurable change in color or fluorescence. biocompare.com The use of a methylated sugar can provide greater stability to the substrate under certain assay conditions or can be used to probe the specificity of the enzyme being assayed.

The 3-methyl-2-benzothiazolinonehydrazone (MBTH) assay is a chemical method used to determine the activity of polysaccharide-degrading enzymes by measuring the release of reducing sugars. researchgate.net While this is a general assay, the use of specific methylated substrates in conjunction with other detection methods allows for more tailored enzyme activity profiling.

Substrate Specificity Profiling of Glycosidases and Glycosyltransferases

Application in Glycoconjugate and Drug Discovery Research

Glycoconjugates, molecules containing covalently linked carbohydrate moieties, are involved in a vast array of biological recognition events. nih.gov The modification of natural carbohydrate structures is a key strategy in the development of new therapeutics and research tools.

This compound can be incorporated into synthetic oligosaccharides and glycoconjugates to create molecules with altered biological properties. frontiersin.org For instance, a glycoconjugate containing this compound might exhibit increased stability towards enzymatic degradation, potentially leading to a longer half-life in a biological system. nih.gov

In drug discovery, carbohydrates and their mimetics are used as scaffolds to generate libraries of compounds for screening against various biological targets. frontiersin.orgacs.org The unique properties of this compound make it an interesting building block for such libraries. For example, incorporating it into a potential drug candidate could enhance its selectivity for a particular glucose transporter or enzyme. researchgate.net The synthesis of glycoconjugates containing modified sugars like glucose is a strategy to increase the selective targeting of cancer cells, which often overexpress glucose transporters. nih.govresearchgate.net

The following table summarizes research findings related to the applications of this compound:

Research AreaFindingSignificance
Polysaccharide StructureIdentification of this compound after methylation analysis confirms (1→4) linkages in hemicelluloses. acs.orgwur.nlElucidates the detailed structure of complex plant polysaccharides.
Cellulose DegradationThis compound serves as a model for studying the alkaline degradation ("peeling") of cellulose. researchgate.netProvides insights into the chemical stability and degradation pathways of cellulosic biomass.
Enzyme SpecificityThe ability or inability of an enzyme to process substrates containing this compound reveals the importance of the 4-hydroxyl group for activity. nih.govHelps to define the substrate specificity and mechanism of carbohydrate-active enzymes.
Drug DiscoveryIncorporation of this compound into glycoconjugates can alter their biological activity and stability. nih.govOffers a strategy for developing novel therapeutics with improved pharmacological properties.

As an Intermediate for Synthesizing Carbohydrate-Based Research Probes

The strategic placement of a methyl group on the C4 hydroxyl of D-glucose makes this compound a valuable precursor in the synthesis of specialized molecular probes for glycobiological and glycochemical research. Its structure, with the C4 position blocked, directs chemical modifications to other hydroxyl groups, allowing for the creation of targeted derivatives that serve as model compounds, labeled substrates, and reference standards.

Researchers have utilized derivatives of this compound to create probes for studying complex polysaccharides like cellulose. For instance, synthetic cellulose model compounds, including methyl 4-O-methyl-β-D-glucopyranoside, have been oxidized to create derivatives with aldehyde and keto groups. researchgate.net These oxidized compounds are then labeled with carbonyl-selective fluorescence markers, such as 9-(7-amino-1,4,7-trioxaheptyl)-9H-carbazolecarboxamide (CCOA), to serve as probes for quantifying carbonyl groups in cellulosic materials. researchgate.net Furthermore, isotopically labeled versions, such as 13C-labeled methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, have been synthesized to function as analogues of oxidized cellulose fragments, aiding in the study of chromophore formation and the yellowing of cellulosics. researchgate.net

The utility of this compound extends to the synthesis of model compounds for studying other significant biopolymers. Methyl 4-O-methyl-α-D-glucopyranuronate, synthesized from this compound derivatives, serves as a crucial model for aldobiouronic acids, which are components of hemicelluloses found in wood. mdpi.com Similarly, this compound has been used to synthesize reference 2-O-glycosyl glycerols, which are essential for conducting configurational studies of oligosaccharides. cdnsciencepub.com The synthesis of fully 13C-labeled methyl 4'-O-methyl-β-D-cellobioside from D-glucose-13C6 provides a sophisticated model compound that represents a truncated cellulose chain, enabling detailed solid-state NMR studies of cellulose structure and hydrogen bonding networks. researchgate.net

Table 1: Examples of Research Probes Synthesized from this compound Derivatives
Precursor/IntermediateSynthesized ProbeResearch ApplicationReference
Methyl 4-O-methyl-β-D-glucopyranosideOxidized and fluorescently labeled derivatives (e.g., with CCOA)Model compounds for detecting and quantifying carbonyl groups in cellulosic polysaccharides. researchgate.net
Methyl 4-O-methyl-β-D-glucopyranoside13C-labeled methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranosideAnalogue for studying chromophore formation and yellowing in cellulosics. researchgate.net
Methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronateMethyl 4-O-methyl-α-D-glucopyranuronateModel compound for structural studies of aldobiouronic acids in hemicellulose. mdpi.com
This compoundReference 2-O-glycosyl glycerolsUsed for configurational studies in oligosaccharides. cdnsciencepub.com
D-glucose-13C6Methyl 4'-O-methyl-β-D-cellobioside-13C12Model compound representing a truncated cellulose chain for solid-state NMR studies. researchgate.net

Contribution to Structure-Activity Relationship Studies in Glycobiology

Structure-activity relationship (SAR) studies in glycobiology aim to understand how the specific three-dimensional structure of a carbohydrate influences its biological function. Methylated sugars, including this compound, are pivotal tools in this field. ontosight.ai The introduction of a methyl group alters the molecule's properties, such as hydrophobicity, and can modulate its conformational space, providing a means to probe the structural requirements of biological interactions. nih.govacs.org

A key aspect of this compound in SAR studies is its ability to mimic certain structural features of larger polysaccharides. The presence of the methyl group at the C4 position prevents the formation of a hydrogen bond at this site, which is crucial in the structure of polysaccharides like cellulose. Research has shown that the hydrogen bond network of 4-O-methylated methyl glucopyranoside derivatives is similar to that of the cellulose II allomorph. researchgate.net This makes these derivatives excellent models for studying the reactivity and structure of cellulose itself. By using these simpler, more soluble models, researchers can gain insights into the behavior of the much more complex parent polymer. researchgate.net

The study of methylated glucose derivatives provides valuable insights into carbohydrate chemistry and biology. ontosight.ai By systematically modifying a sugar molecule, for instance through methylation at different positions, and observing the resulting changes in biological activity or physical properties, researchers can decipher the roles of specific hydroxyl groups in molecular recognition events, enzymatic reactions, and conformational stability. nih.govoup.com The use of this compound and its derivatives in SAR studies helps to build a more detailed picture of the forces and shapes that govern the function of carbohydrates in biological systems.

Table 2: Influence of 4-O-Methylation on Molecular Properties for SAR Studies
Property Influenced by 4-O-MethylationEffectSignificance in SAR StudiesReference
Hydrogen BondingBlocks H-bond donor capability at the C4-hydroxyl position.Allows the molecule to mimic the hydrogen bond network found in cellulose II, serving as a structural model. researchgate.net
HydrophobicityIncreases local hydrophobicity compared to the parent D-glucose.Helps to probe the importance of hydrophobic interactions in carbohydrate-protein binding and other recognition events. nih.gov
Conformational SpaceModulates the preferred conformation and flexibility of the pyranose ring and exocyclic groups.Provides insight into how specific modifications dictate the three-dimensional shape and, consequently, the biological activity of the sugar. nih.govacs.org
Chemical ReactivityPrevents reactions at the C4-hydroxyl group, directing further chemical synthesis to other positions.Enables the creation of selectively modified derivatives to systematically probe the function of each position on the sugar ring. evitachem.com

Analytical Methodologies for Detection and Quantification of 4 O Methyl D Glucose

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating complex mixtures of carbohydrates. creative-biolabs.com For 4-O-Methyl-D-glucose, techniques that offer high resolution and sensitivity are essential for both identification and quantification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of underivatized carbohydrates. nih.gov HPAEC operates under highly alkaline conditions (pH > 12), which causes the partial ionization of hydroxyl groups on neutral carbohydrates, allowing them to be separated on an anion-exchange stationary phase. nih.govresearchgate.net The separated analytes are then detected with high sensitivity using a Pulsed Amperometric Detector (PAD), which involves a repeating sequence of potentials that provides a reproducible response by cleaning and reactivating the gold electrode surface. researchgate.net

While HPAEC-PAD is extensively used for the analysis of monosaccharides and uronic acids like 4-O-methyl-D-glucuronic acid (MeGlcA), which is often found in hardwood xylan (B1165943), its direct application for this compound is also feasible. nih.govresearchgate.netnih.gov The technique's high resolving power can separate closely related isomers. For instance, modified gradient elution profiles have been developed to effectively separate various hardwood-related compounds, including MeGlcA and glucuronic acid (GlcA), in a single run. nih.govnih.gov These methods demonstrate excellent reproducibility and linearity over a wide range of concentrations, making HPAEC-PAD suitable for quantification. nih.govnih.gov The separation of this compound from other monosaccharides would follow a similar principle, relying on the unique pKa of its hydroxyl groups under high pH to achieve chromatographic resolution.

A common setup for this analysis involves a specialized carbohydrate column, such as the Dionex CarboPac series, which is designed for high-resolution separation of carbohydrates. nih.govlcms.cz

Table 1: Example HPAEC-PAD System Configuration for Carbohydrate Analysis

ComponentSpecificationPurpose
Analytical Column Dionex CarboPac PA200 (3x250 mm)Separation of monosaccharides and uronic acids. nih.gov
Guard Column Dionex CarboPac PA200 (3x50 mm)Protects the analytical column from contaminants. nih.gov
Detector Pulsed Amperometric Detector (PAD)Sensitive, direct detection of underivatized carbohydrates. nih.gov
Eluent System Gradient of NaOH and Sodium AcetateCreates the high pH environment for ionization and resolves complex mixtures. nih.gov
Flow Rate 0.5 mL/minControls the speed of separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile compounds and is highly effective for monosaccharide profiling after appropriate derivatization. creative-biolabs.comresearchgate.net Derivatization is necessary because sugars like this compound are not inherently volatile. restek.com Common derivatization methods include trimethylsilylation (TMS) or acetylation, often following a reduction step to form alditol acetates or an oximation step to form TMS-oximes. mdpi.comrestek.com

A significant challenge in carbohydrate analysis is the differentiation of isomers, such as 3-O-methyl- and 4-O-methyl-hexoses. mdpi.com Standard derivatization involving reduction with sodium borohydride (B1222165) can make the distinction between 3-O- and 4-O-methylgalactose impossible due to molecular symmetry. mdpi.com However, a validated method using reduction with sodium borodeuteride followed by peracetylation allows for the clear distinction and quantification of these isomers by GC-MS. mdpi.com The resulting mass spectra show unique fragmentation patterns that enable unambiguous identification. For glucose derivatives, the retention times for 3-O-methyl- and 4-O-methyl-glucose are distinct, simplifying their differentiation. mdpi.com

This high-resolution capability makes GC-MS invaluable for identifying and quantifying specific methylated monosaccharides in complex samples derived from plants or other biological sources. mdpi.com A quantitative GC-MS method has also been developed for the analysis of 3-O-methyl-D-glucose in human plasma, using methoxime-trimethylsilyl ether derivatives, which could be adapted for this compound. nih.gov

Table 2: GC-MS Method Parameters for Methylated Hexose Analysis

ParameterDescriptionFinding/Result
Derivatization Reduction with sodium borodeuteride and subsequent peracetylation.Creates unique mass fragments for 3-O- and 4-O-methylated isomers, enabling differentiation. mdpi.com
Derivatives Formed Acetylated alditol deuterides.Stable and volatile for GC analysis. mdpi.com
Separation Capillary GC column (e.g., SE-54). researchgate.netProvides high-resolution separation of different monosaccharide derivatives. mdpi.com
Detection Mass Spectrometry (MS) in Selective Ion Monitoring (SIM) mode.Allows for highly sensitive and specific quantification based on characteristic quantifier and qualifier ions. mdpi.com
Quantification Limit > 41 µg/mL for 4-O-methylated hexoses.Demonstrates sufficient linearity and sensitivity for quantitative studies. mdpi.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Uronic Acid Analysis

Spectroscopic and Spectrometric Approaches for Quantitative Analysis

While chromatography provides separation, spectroscopic and spectrometric methods are employed for detection and quantification, often in conjunction with enzymatic reactions.

Colorimetric assays offer a simpler, high-throughput alternative for quantification, though they may lack the specificity of chromatographic methods. nih.gov These assays are often based on the enzymatic conversion of a substrate to a product that can be measured by absorbance.

For this compound, quantification can be achieved indirectly through enzymes that recognize it as a substrate. The enzyme glucose oxidase, which is highly specific for β-D-glucose, also shows some reactivity with other glucose derivatives. sigmaaldrich.comsigmaaldrich.com Specifically, glucose oxidase from Aspergillus niger can oxidize this compound. sigmaaldrich.comsigmaaldrich.com The reaction produces D-gluconolactone and hydrogen peroxide (H₂O₂). sigmaaldrich.com The H₂O₂ can then be used in a coupled reaction, typically catalyzed by horseradish peroxidase, to oxidize a chromogenic substrate, resulting in a colored product whose absorbance is proportional to the initial amount of sugar. sigmaaldrich.comfujifilm.com

While the reaction rate for this compound is lower than for D-glucose, this method can be used for its quantification if properly calibrated. sigmaaldrich.combioassaysys.com For example, one commercial glucose assay kit reports that glucose oxidase reacts with this compound with approximately 7% of the relative activity compared to D-glucose. bioassaysys.com This necessitates careful use of standards and controls but allows for rapid screening and quantification in applications where high specificity is not the primary concern.

Table 3: Relative Substrate Specificity of Glucose Oxidase from Aspergillus niger

SubstrateRelative Oxidation Rate
D-glucoseHighest
2-deoxy-D-glucoseLower than D-glucose
This compound Lower than 2-deoxy-D-glucose sigmaaldrich.comsigmaaldrich.com
6-deoxy-D-glucoseLower than this compound sigmaaldrich.comsigmaaldrich.com
3-O-methyl-D-glucoseLower than 4-deoxy-D-glucose sigmaaldrich.comsigmaaldrich.com

Note: The table shows a qualitative, decreasing order of oxidation rate as reported in the literature. sigmaaldrich.comsigmaaldrich.com

Method Development for Analysis in Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or plant hydrolysates presents significant challenges. nih.govnih.gov Co-eluting components from the matrix can interfere with the analysis, a phenomenon known as the "matrix effect," which can suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov

Developing a robust analytical method requires several key steps. First, an efficient sample preparation protocol is needed to remove interfering substances like proteins, lipids, and salts while ensuring high recovery of the target analyte. nih.govavma.org This can involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. nih.gov

For GC-MS and LC-MS methods, the use of a stable isotope-labeled internal standard is highly recommended. nih.gov An internal standard that is chemically identical to the analyte but has a different mass (e.g., ¹³C-labeled this compound) will co-elute and experience the same matrix effects and losses during sample preparation. By measuring the ratio of the analyte to the internal standard, these effects can be effectively compensated for, leading to accurate and precise quantification. nih.gov

Method validation is a critical final step and involves assessing parameters such as linearity, accuracy (spiking recovery), precision (intra- and inter-assay variability), and the limit of detection (LOD) and quantification (LOQ). avma.org For instance, a GC-MS method for measuring sugar probes in canine serum was validated by determining dilutional parallelism, spiking recovery, and coefficients of variation to ensure its reliability for use in a biological matrix. avma.org Similarly, when using LC-MS/MS, spiking experiments in a pooled fecal sample demonstrated the high accuracy of the method even in a highly complex matrix. nih.gov

Emerging Research Frontiers and Interdisciplinary Perspectives

Discovery of Novel Enzymatic Systems for Methylation and Demethylation

The precise addition and removal of methyl groups to and from glucose are fundamental processes with significant implications for biological activity and synthetic chemistry.

Methylation: The enzymatic synthesis of methylated sugars is a burgeoning field. While chemical synthesis often requires harsh conditions and complex protection/deprotection steps, enzymes offer a greener and more specific alternative. evitachem.com For instance, the enzyme Demethylrebeccamycin-D-glucose O-methyltransferase (RebM) catalyzes the final step in the biosynthesis of rebeccamycin, an indolocarbazole alkaloid. uniprot.org This glycosyl O-methyltransferase uses S-adenosyl-L-methionine as a methyl donor and has a broad substrate specificity, making it a candidate for biocatalytic applications beyond its natural role. uniprot.org Research into enzymes like RebM provides a foundation for developing novel biocatalysts for the specific 4-O-methylation of D-glucose. uniprot.org

Demethylation: The reverse process, demethylation, is equally important for both understanding biological pathways and for chemical synthesis. While no enzyme that directly removes the methyl group from 4-O-Methyl-D-glucose has been definitively characterized, research into demethylases in other contexts offers promising leads. For example, the fungal enzyme NhPDA1 has shown demethylation activity towards various 4'-O-methylated substrates, indicating the potential for broad substrate specificity in this class of enzymes. biorxiv.org Additionally, the use of chemical reagents like Fenton's reagent (hydrogen peroxide and ferrous iron) has been shown to demethylate methylated sugars, although this method is not specific and can lead to further oxidation. cdnsciencepub.comingentaconnect.comresearchgate.net The discovery of specific O-demethylases for sugars remains a significant goal.

Advanced Glycan Engineering Applications in Biomaterial Science

Glycan engineering, which involves the modification of sugar structures to create novel functions, is a rapidly advancing field. This compound, with its altered properties compared to native glucose, is a valuable tool in the development of advanced biomaterials.

The incorporation of modified monosaccharides into biopolymers can significantly alter their physical and biological properties. For instance, the presence of a methyl group can affect hydrophobicity, enzymatic recognition, and receptor binding. evitachem.com This makes this compound and its derivatives attractive for creating biomaterials with tailored characteristics for applications in tissue engineering and drug delivery. nih.govoup.com For example, glucose-functionalized biomaterials have been shown to influence neuronal differentiation. unimib.it The ability to control the release of glucose from biomaterials is also an area of active research, with applications in cell therapies. cardiff.ac.uk

Interactive Table: Examples of Polysaccharides in Biomaterials

PolysaccharideMonomer UnitsKey Properties for Biomaterials
Cellulose (B213188)β-(1→4)-D-glucoseBiocompatible, biodegradable, high mechanical strength
ChitosanD-glucosamine and N-acetyl-D-glucosamineBiocompatible, biodegradable, mucoadhesive, antimicrobial
Alginateβ-D-mannuronic acid and α-L-guluronic acidBiocompatible, forms hydrogels in the presence of divalent cations
Hyaluronic AcidD-glucuronic acid and N-acetyl-D-glucosamineBiocompatible, viscoelastic, high water retention

This table provides examples of naturally occurring polysaccharides and their properties relevant to biomaterial science.

Integration with Systems Biology for Comprehensive Metabolic Mapping

Systems biology aims to understand the complex interactions within biological systems. By integrating data from genomics, proteomics, and metabolomics, researchers can create comprehensive metabolic maps. sci-hub.seresearchgate.net this compound can serve as a valuable probe in these studies.

Because it is a modified sugar, this compound may be metabolized differently than glucose, or not at all. smolecule.com By tracing the fate of isotopically labeled this compound within a cell or organism, researchers can elucidate specific metabolic pathways and identify the enzymes that act upon it. nih.gov This information is crucial for understanding the intricate network of biochemical reactions that govern cellular function. shimadzu.comuomustansiriyah.edu.iq For example, radiolabeled glucose and its derivatives are instrumental in studying glucose transport, metabolic flux, and the effects of drugs on these processes. nih.gov

The development of computational tools and databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) allows for the reconstruction and comparative analysis of metabolic pathways. nih.gov Integrating experimental data from studies with this compound into these models can refine our understanding of carbohydrate metabolism and its regulation.

Development of Novel Analytical Tools for In Situ and Real-Time Detection

The ability to detect and quantify specific molecules like this compound in real-time and within their natural environment (in situ) is a major goal in analytical chemistry. This is particularly relevant for understanding dynamic biological processes and for potential diagnostic applications.

Several advanced analytical techniques are being explored for the real-time monitoring of glucose and its derivatives:

Electrochemical Biosensors: These sensors utilize enzymes, such as glucose oxidase, immobilized on an electrode to detect glucose through an electrochemical reaction. rsc.orgfrontiersin.org They offer high sensitivity and rapid response times. frontiersin.orgmdpi.com

Optical Sensors: Techniques like fluorescence spectroscopy and Raman spectroscopy provide non-invasive methods for glucose monitoring. rsc.org Fluorescence-based sensors rely on probes that change their fluorescent properties upon binding to glucose, while Raman spectroscopy can detect the unique vibrational signature of molecules. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for both ex situ and in situ analysis, providing detailed chemical information with minimal sample preparation. nih.govmdpi.com

The development of wearable sensors and implantable devices is a major trend, aiming for continuous and non-invasive monitoring of glucose levels in biofluids like saliva or interstitial fluid. rsc.orgmq.edu.au While many of these technologies are currently focused on D-glucose for diabetes management, they can be adapted for the specific detection of this compound by employing specific enzymes or recognition elements.

Interactive Table: Comparison of Glucose Detection Methods

MethodPrincipleAdvantagesChallenges for this compound
ElectrochemicalEnzymatic oxidation of glucose produces a measurable electrical signal. frontiersin.orgHigh sensitivity, low cost, rapid response. frontiersin.orgRequires a specific oxidase for this compound.
FluorescenceGlucose binding to a fluorescent probe alters its emission. mdpi.comHigh sensitivity, potential for imaging. mdpi.comresearchgate.netDevelopment of a specific and robust probe.
Raman SpectroscopyInelastic scattering of light provides a molecular fingerprint. mdpi.comHigh specificity, non-invasive. rsc.orgmdpi.comWeak signal, potential for interference from other molecules.
ColorimetricChemical reaction produces a color change proportional to concentration. researchgate.netSimple, low-cost instrumentation. frontiersin.orgresearchgate.netLower sensitivity compared to other methods. frontiersin.org

This table summarizes and compares different analytical methods that could be adapted for the detection of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-O-Methyl-D-glucose, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves regioselective methylation of D-glucose using methylating agents (e.g., methyl iodide) under alkaline conditions. Alternative approaches may include enzymatic methods or protecting-group strategies to isolate the 4-O-methyl derivative. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., sodium hydride for deprotonation). Purity assessment via HPLC or GC is critical, with solvent systems tailored to separate methylated analogs from unreacted substrates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures confirm its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation. Key markers include:

  • ¹H NMR : Distinct chemical shifts for the 4-O-methyl group (~δ 3.3–3.5 ppm) and anomeric proton (δ 4.5–5.5 ppm).
  • ¹³C NMR : Methyl carbon resonance at ~δ 56–60 ppm.
  • FTIR : Absorbance bands for C-O-C (ether) stretching at ~1100 cm⁻¹. Cross-validation with mass spectrometry (MS) ensures molecular weight confirmation .

Q. How can researchers optimize chromatographic methods to quantify this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with evaporative light-scattering detection (ELSD) or refractive index (RI) detection is preferred due to the compound’s lack of UV chromophores. Mobile phases like acetonitrile/water (75:25 v/v) with 0.1% trifluoroacetic acid improve peak resolution. For GC analysis, derivatization (e.g., silylation) enhances volatility, and internal standards (e.g., methyl-β-D-xylopyranoside) aid quantification .

Advanced Research Questions

Q. How does this compound’s oxidation rate by glucose oxidase compare to other analogs, and what structural determinants explain its substrate specificity?

  • Methodological Answer : Kinetic studies using glucose oxidase show the oxidation rate order: D-glucose > 2-deoxy-D-glucose > this compound > 6-deoxy-D-glucose. The 4-O-methyl group sterically hinders enzyme binding at the C4 hydroxyl position, reducing catalytic efficiency. Competitive inhibition assays and molecular docking simulations can elucidate active-site interactions .

Q. What experimental approaches reconcile conflicting reports on this compound’s biological activity in different cell lines?

  • Methodological Answer : Contradictions may arise from variations in cell membrane transporter expression (e.g., GLUT1/GLUT3). Researchers should:

  • Standardize cell culture conditions (e.g., glucose-free media pre-treatment).
  • Use radiolabeled ⁴C-4-O-Methyl-D-glucose to track uptake kinetics.
  • Perform RNA-seq to correlate transporter profiles with observed activity .

Q. Can this compound serve as a non-metabolizable tracer in glucose uptake studies, and what are its limitations?

  • Methodological Answer : While this compound is transported but not phosphorylated, its utility depends on the model system. In hepatocytes, passive diffusion may dominate, skewing uptake data. Control experiments with phloretin (GLUT inhibitor) and parallel assays using 2-deoxy-D-glucose are recommended to validate specificity .

Q. What in vivo models are optimal for studying this compound pharmacokinetics, and how should metabolic interference be minimized?

  • Methodological Answer : Rodent models with stable isotope-labeled this compound allow tracking via LC-MS/MS. Confounding variables include endogenous glucose levels; thus, fasting protocols and clamp techniques (euglycemic-hyperinsulinemic) are critical. Bile duct cannulation may assess enterohepatic recirculation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.